molecular formula C9H15F3N4 B2410824 1-(3-Azidopropyl)-4-(trifluoromethyl)piperidine CAS No. 1423025-67-5

1-(3-Azidopropyl)-4-(trifluoromethyl)piperidine

Cat. No.: B2410824
CAS No.: 1423025-67-5
M. Wt: 236.242
InChI Key: GGGSLAWIBLRKJO-UHFFFAOYSA-N
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Description

1-(3-Azidopropyl)-4-(trifluoromethyl)piperidine is a chemical compound that features both azide and trifluoromethyl functional groups. The presence of these groups makes it a versatile compound in various chemical reactions and applications. The azide group is known for its reactivity, particularly in click chemistry, while the trifluoromethyl group imparts unique electronic properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Azidopropyl)-4-(trifluoromethyl)piperidine typically involves the introduction of the azidopropyl group to a piperidine ring that already contains a trifluoromethyl group. One common method involves the reaction of 1-(3-bromopropyl)-4-(trifluoromethyl)piperidine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Azidopropyl)-4-(trifluoromethyl)piperidine undergoes various types of chemical reactions, including:

    Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.

    Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    CuAAC Reactions: Copper(I) catalysts, alkyne substrates, and solvents like water or tert-butanol.

    Reduction Reactions: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.

    Substitution Reactions: Nucleophiles such as amines or thiols in solvents like DMF or acetonitrile.

Major Products Formed

    Triazoles: Formed via CuAAC reactions.

    Amines: Formed via reduction of the azide group.

    Substituted Derivatives: Formed via nucleophilic substitution reactions.

Scientific Research Applications

1-(3-Azidopropyl)-4-(trifluoromethyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules, particularly in click chemistry for the formation of triazoles.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Azidopropyl)-4-(trifluoromethyl)piperidine largely depends on the specific application and reaction it is involved in. In click chemistry, the azide group reacts with alkynes to form stable triazole rings via a concerted cycloaddition mechanism. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Azidopropyl)piperidine: Lacks the trifluoromethyl group, making it less electronically unique.

    4-(Trifluoromethyl)piperidine: Lacks the azidopropyl group, limiting its reactivity in click chemistry.

    1-(3-Bromopropyl)-4-(trifluoromethyl)piperidine: Contains a bromine atom instead of an azide group, leading to different reactivity.

Uniqueness

1-(3-Azidopropyl)-4-(trifluoromethyl)piperidine is unique due to the combination of the azide and trifluoromethyl groups. This combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(3-azidopropyl)-4-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N4/c10-9(11,12)8-2-6-16(7-3-8)5-1-4-14-15-13/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGSLAWIBLRKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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